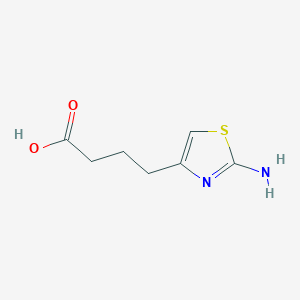

4-(2-Amino-1,3-thiazol-4-yl)butanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-amino-1,3-thiazol-4-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-7-9-5(4-12-7)2-1-3-6(10)11/h4H,1-3H2,(H2,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSNLIDODGFYDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Amino 1,3 Thiazol 4 Yl Butanoic Acid and Its Precursors

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic route. For 4-(2-Amino-1,3-thiazol-4-yl)butanoic acid, the analysis identifies two primary disconnections.

The most logical and widely practiced disconnection is of the bonds forming the thiazole (B1198619) ring. This approach falls under the Hantzsch thiazole synthesis paradigm. The C=N and C-S bonds of the 2-aminothiazole (B372263) ring are disconnected, leading to two key synthons: a thiourea (B124793) molecule and an α-halocarbonyl compound. In this case, the α-halocarbonyl component would need to contain the four-carbon acid chain. This leads to precursors such as a 6-halo-4-oxohexanoic acid derivative and thiourea.

An alternative disconnection can be made at the C4 position of the thiazole ring, breaking the bond between the heterocyclic core and the butanoic acid side chain. This strategy would involve synthesizing a functionalized 2-amino-4-halothiazole and then using a carbon-carbon bond-forming reaction to attach a four-carbon chain. However, the first approach is generally more direct and efficient.

Table 1: Key Precursors Identified Through Retrosynthetic Analysis

| Target Molecule | Disconnection Strategy | Key Precursors |

|---|

Classical Approaches to 2-Aminothiazole Ring Formation

The formation of the 2-aminothiazole ring is a cornerstone of heterocyclic chemistry, with several established methods available for its construction.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first reported by Arthur Rudolf Hantzsch in 1887, remains one of the most popular and versatile methods for constructing thiazole rings. researchgate.netbepls.com The classical Hantzsch synthesis involves the condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant, such as thiourea, to form a 2-aminothiazole. nih.gov

For the synthesis of this compound, the key starting materials would be thiourea and a γ-halo-α-ketoester, such as ethyl 6-chloro-4-oxohexanoate. The reaction proceeds via nucleophilic attack of the sulfur atom from thiourea on the carbon bearing the halogen, followed by an intramolecular condensation and dehydration to yield the thiazole ring.

Reaction Scheme:

Step 1: α-Halogenation of a γ-keto ester. For instance, ethyl 4-oxohexanoate can be halogenated using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) to yield the corresponding α-halo-γ-keto ester.

Step 2: Cyclization with thiourea. The resulting α-halo-γ-keto ester is then reacted with thiourea in a solvent like ethanol, often under reflux conditions, to form the 2-aminothiazole ring. organic-chemistry.org

Step 3: Hydrolysis of the ester to the carboxylic acid. The final step involves the hydrolysis of the ethyl ester to the desired butanoic acid, typically achieved under acidic or basic conditions.

Modern adaptations of the Hantzsch synthesis focus on greener and more efficient reaction conditions. bepls.com These include the use of microwave irradiation to reduce reaction times, employing water as a solvent, or using solid-supported catalysts for easier purification. nih.govresearchgate.net For example, a one-pot synthesis can be achieved where the α-halogenation of a β-keto ester and the subsequent cyclization with thiourea are performed in a single reaction vessel, which simplifies the process and reduces waste. organic-chemistry.org

Alternative Cyclization Strategies for Thiazole Ring Construction

While the Hantzsch synthesis is predominant, other methods for constructing the 2-aminothiazole ring exist. These alternatives can be useful if the required α-halocarbonyl precursors are unstable or difficult to prepare.

One notable alternative involves the reaction of α-diazoketones with thiourea. bepls.com This method avoids the use of halogenated intermediates. Another approach is the iodine-catalyzed tandem cyclization, where aromatic ketones or α,β-unsaturated ketones react with thiourea to form 2-aminothiazoles in a one-pot process. bepls.com

Other historical methods, though less commonly used now for this specific substitution pattern, include the Cook-Heilborn and Gabriel syntheses. bepls.compharmaguideline.com The Cook-Heilborn synthesis can produce 5-aminothiazoles from α-aminonitriles. pharmaguideline.com These alternative strategies provide different pathways that can be adapted depending on the availability of starting materials and desired functional group tolerance.

Table 2: Comparison of 2-Aminothiazole Synthesis Methods

| Method | Key Reactants | General Advantages |

|---|---|---|

| Hantzsch Synthesis | α-Halocarbonyl, Thiourea | High versatility, readily available starting materials, well-established. researchgate.netnih.gov |

| From α-Diazoketones | α-Diazoketone, Thiourea | Avoids halogenated intermediates. bepls.com |

| Iodine-Catalyzed Cyclization | Ketone, Thiourea, Iodine | One-pot synthesis from simple ketones. bepls.com |

Synthesis of the Butanoic Acid Side Chain

Strategies for Carbon-Carbon Bond Formation

The most common precursor for the Hantzsch synthesis of the target molecule is a 6-halo-4-oxohexanoic acid ester. The synthesis of this key intermediate involves standard carbon-carbon bond-forming reactions.

A plausible route involves the acylation of an enolate. For example, the magnesium enolate of ethyl malonate can be acylated with a protected β-halopropionyl chloride. Subsequent decarboxylation would yield the desired γ-keto ester backbone. Another approach is the Friedel-Crafts acylation of a suitable substrate, although this is less direct for an aliphatic chain.

For syntheses that involve attaching the side chain to a pre-formed thiazole ring, organometallic coupling reactions are a powerful tool. For instance, a 2-amino-4-halothiazole could be coupled with a four-carbon organometallic reagent, such as a Grignard or organozinc reagent, in the presence of a palladium catalyst.

Functional Group Interconversions on the Aliphatic Chain

Often, the butanoic acid side chain is introduced with the carboxylic acid group in a protected form, such as an ester or a nitrile. The final step of the synthesis is then the deprotection or conversion of this group to the carboxylic acid.

Ester Hydrolysis: This is the most common scenario. An ethyl or methyl ester of the butanoic acid side chain is readily hydrolyzed to the carboxylic acid using aqueous base (e.g., NaOH or KOH) followed by acidic workup, or under acidic conditions (e.g., HCl or H₂SO₄).

Nitrile Hydrolysis: If the side chain is introduced as a cyanopropyl group, the nitrile can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, typically requiring harsher conditions and longer reaction times than ester hydrolysis.

Oxidation of an Alcohol: A synthetic route might proceed through a 4-(2-amino-1,3-thiazol-4-yl)butan-1-ol intermediate. This primary alcohol can then be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

Convergent and Linear Synthesis Pathways for this compound

Linear Synthesis Pathway

A linear synthesis involves the sequential modification of a single starting material to build the final product step-by-step. A plausible linear route to this compound would commence with a four-carbon backbone, such as a derivative of succinic acid or 4-oxobutanoic acid, followed by the systematic introduction of the necessary functional groups and the final cyclization to form the thiazole ring.

A representative linear sequence is as follows:

Halogenation: An appropriate γ-ketoester, such as ethyl 4-oxobutanoate, is halogenated at the α-position (C3) to yield a precursor like ethyl 3-bromo-4-oxobutanoate.

Hantzsch Cyclization: The resulting α-haloketoester undergoes the classical Hantzsch reaction with thiourea. derpharmachemica.comnih.gov This condensation reaction forms the 2-aminothiazole ring, yielding ethyl 4-(2-amino-1,3-thiazol-4-yl)butanoate.

Hydrolysis: The final step involves the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid, affording the target compound, this compound.

Convergent Synthesis Pathway

For this compound, a convergent pathway would involve:

Fragment 1 Synthesis: Preparation of a functionalized 2-aminothiazole ring, such as 2-amino-4-(chloromethyl)thiazole. This is typically synthesized via the Hantzsch reaction between thiourea and 1,3-dichloroacetone.

Fragment 2 Synthesis: Preparation of a suitable four-carbon nucleophile, such as diethyl malonate, which can act as the precursor for the butanoic acid side chain.

Fragment Coupling: The two fragments are coupled via a nucleophilic substitution reaction, where the malonate anion displaces the chloride on the thiazole fragment.

Hydrolysis and Decarboxylation: The resulting diester intermediate is then hydrolyzed to the diacid, which subsequently undergoes decarboxylation upon heating to yield the final butanoic acid side chain.

| Aspect | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Strategy | Step-by-step modification of a single starting material. | Independent synthesis of key fragments followed by late-stage coupling. wikipedia.org |

| Key Reaction | Hantzsch cyclization on a pre-existing C4 chain. derpharmachemica.com | Coupling of a pre-formed thiazole ring with a C4 side-chain precursor. |

| Overall Yield | Potentially lower, as yields of each step are multiplied sequentially. | Often higher, as losses occur on shorter, parallel synthetic routes. wikipedia.org |

| Flexibility | Less flexible for creating analogues; modifications require altering the entire sequence. | More flexible; allows for easy modification of either fragment to create a library of related compounds. |

| Purification | May involve purification of numerous sequential intermediates. | Fewer intermediates in the main pathway to purify, but requires purification of two separate starting fragments. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Several of these principles can be applied to the synthesis of this compound, particularly in the context of the Hantzsch thiazole synthesis. bepls.com

Use of Greener Solvents: Traditional syntheses often employ volatile organic compounds (VOCs). Greener alternatives include water, ethanol, or deep eutectic solvents, which reduce toxicity and environmental harm. bepls.combohrium.com The Hantzsch reaction has been successfully performed in aqueous media. bepls.com

Catalysis: Employing catalytic reagents instead of stoichiometric ones minimizes waste. Reusable solid-supported acid catalysts, such as silica-supported tungstosilisic acid, can replace soluble acids, simplifying purification and allowing the catalyst to be recovered and reused. mdpi.com

Energy Efficiency: Alternative energy sources can significantly reduce reaction times and energy consumption compared to conventional heating. Microwave irradiation and ultrasonic activation are effective methods for accelerating the Hantzsch synthesis. bepls.commdpi.com

Solvent-Free Reactions: One of the most environmentally benign approaches involves performing reactions under solvent-free conditions. researchgate.net The Hantzsch synthesis can be carried out by grinding the reactants together, which eliminates solvent waste and can lead to high yields in short reaction times. researchgate.netorganic-chemistry.org

Atom Economy: One-pot, multi-component reactions are highly desirable as they combine several steps without isolating intermediates, saving time, resources, and reducing waste. mdpi.com Certain protocols for Hantzsch synthesis allow for a one-pot condensation of an α-haloketone, thiourea, and an aldehyde, demonstrating high atom economy. mdpi.com

| Principle | Conventional Method | Green Alternative | Reference |

|---|---|---|---|

| Solvent | Volatile Organic Solvents (e.g., DMF, Chloroform) | Water, Ethanol, Ionic Liquids, Solvent-Free | bepls.combohrium.comresearchgate.net |

| Catalyst | Stoichiometric mineral acids (e.g., HCl, H₂SO₄) | Reusable heterogeneous catalysts (e.g., SiW/SiO₂) | mdpi.com |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonic activation | bepls.commdpi.com |

| Process | Multi-step with intermediate isolation | One-pot, multi-component synthesis | mdpi.com |

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification and isolation of intermediates and the final product require different techniques tailored to their specific chemical properties, such as polarity, solubility, and charge.

Purification of Synthetic Intermediates

Synthetic intermediates, such as the halogenated ketoester and the esterified final product, are typically neutral organic molecules. Their purification relies on standard laboratory techniques:

Liquid-Liquid Extraction: Used to separate the crude product from aqueous solutions and remove water-soluble impurities after the reaction is complete.

Column Chromatography: A highly effective method for purifying intermediates, typically using silica gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) as the mobile phase. nih.govexcli.de The progress is often monitored by Thin Layer Chromatography (TLC). nih.gov

Recrystallization: If the intermediate is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., THF/hexane or ethanol/water) can yield a highly pure crystalline product. google.com

Purification of the Final Compound

The final product, this compound, is an amino acid and exists as a zwitterion at its isoelectric point (pI). wikipedia.org This dual charge characteristic necessitates specialized purification methods.

pH-Modulated Crystallization/Precipitation: The solubility of zwitterionic compounds is highly dependent on pH and is at a minimum at the isoelectric point. nih.gov Therefore, a common and effective purification strategy is to dissolve the crude product in an acidic or basic aqueous solution and then carefully adjust the pH to its pI, causing the pure compound to precipitate out of the solution. nih.govnih.gov The resulting solid can be collected by filtration, washed with cold water or acetone, and dried. nih.govgoogle.com

Ion-Exchange Chromatography: This technique is a cornerstone for the purification of amino acids and other charged molecules. column-chromatography.comresearchgate.net The crude product solution is passed through a column containing a charged resin. The zwitterionic product will bind to the resin, while neutral impurities will pass through. The product can then be eluted by changing the pH or ionic strength of the buffer. column-chromatography.compressbooks.pub Cation exchangers bind positively charged molecules, while anion exchangers bind negatively charged ones. pressbooks.pub

| Compound Type | Primary Technique | Principle of Separation | Reference |

|---|---|---|---|

| Neutral Intermediates (e.g., esters, halo-ketones) | Silica Gel Column Chromatography | Separation based on polarity differences. | nih.govexcli.de |

| Solid Neutral Intermediates | Recrystallization | Differential solubility in a given solvent at different temperatures. | google.com |

| Final Product (Zwitterionic Amino Acid) | pH-Modulated Crystallization | Minimum solubility at the isoelectric point (pI). | nih.gov |

| Final Product (Zwitterionic Amino Acid) | Ion-Exchange Chromatography | Separation based on net charge. | column-chromatography.comresearchgate.net |

Exploration of Biological Activities and Molecular Mechanisms of 4 2 Amino 1,3 Thiazol 4 Yl Butanoic Acid

Cellular Pathway Modulation

Modulation of Cell Cycle ProgressionThere is no available research on whether 4-(2-amino-1,3-thiazol-4-yl)butanoic acid has any modulatory effects on cell cycle progression. While some aminothiadiazole derivatives have been found to induce cell cycle arrest, these findings are specific to those compounds.nih.gov

Based on a comprehensive search of scientific databases and literature, there is currently no specific research data available for the biological activities or molecular mechanisms of this compound. The fields of receptor binding, cellular pathway modulation, gene expression, and cell cycle effects remain unexplored for this particular chemical entity. Future research would be required to elucidate any potential biological functions.

Induction of Apoptosis or Autophagy in Cellular Models

The thiazole (B1198619) and thiazolidinone scaffolds are integral to many compounds that exhibit potent anticancer activity by inducing programmed cell death, or apoptosis. nih.gov Research into 4-thiazolidinone (B1220212) derivatives has demonstrated their capacity to trigger apoptosis in a variety of cancer cell lines. nih.gov Apoptosis is a critical physiological process for maintaining tissue homeostasis, and its induction is a key strategy in cancer therapy. nih.gov

Studies on compounds structurally related to this compound have shown significant effects. For instance, certain 5-ene-2-arylaminothiazol-4(5H)-one derivatives have been identified as inducers of apoptosis in breast cancer cells. nih.gov Similarly, other heterocyclic compounds incorporating a thiazole ring have been shown to be strong inhibitors of cancer cell growth. acs.org One study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related sulfur-containing heterocycle, found that its derivatives could induce apoptosis in MCF-7 breast cancer cells. Flow cytometric analysis showed that a hit compound led to a significant 26.86% reduction in cell viability, with the late apoptotic cell population increasing 6.6-fold compared to untreated controls. nih.gov

Autophagy, another cellular self-degradation process, is also a target of interest. It is a complex process that can be initiated by nutrient deprivation, including the scarcity of amino acids. nih.govnih.gov The inhibition of autophagy is being explored as a cancer therapy strategy, as depriving cancer cells with compensatory autophagy can increase their sensitivity to inhibitors. nih.gov The interplay between amino acid levels and the mTORC1 signaling pathway is a key regulator of autophagy, suggesting that amino acid derivatives could play a role in modulating this process. nih.gov

Antimicrobial Activity Studies (In Vitro)

Thiazole-containing compounds are well-documented for their broad-spectrum antimicrobial properties.

Antibacterial Efficacy Against Specific Pathogens

Derivatives of the 2-aminothiazole (B372263) family have shown notable efficacy against both Gram-positive and Gram-negative bacteria. Studies on related thiazolidinone and thiadiazole compounds provide insight into the potential antibacterial profile. For example, certain thiazolidin-4-one derivatives have been proven active against strains like Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhi. nanobioletters.com The mechanism of action for some related compounds involves the inhibition of essential bacterial processes; for instance, sulfonamide-like 1,3,4-thiadiazoles can act as competitive inhibitors in the folic acid metabolism cycle. raparinuni2024.org The difference in cell wall structure between Gram-positive (peptidoglycan) and Gram-negative (lipopolysaccharide) bacteria often results in differential activity, with hydrophobic compounds more readily penetrating the former. nih.gov

| Related Compound Class | Bacterial Strain | Activity Noted | Reference |

|---|---|---|---|

| Thiazolidin-4-one derivatives | S. aureus (MTCC-737) | Zone of Inhibition: 15.22±0.08 - 19.93±0.09 mm at 500 µg/mL for active compounds. | nanobioletters.com |

| Thiazolidin-4-one derivatives | P. aeruginosa (MTCC-424) | Most tested compounds were potent against this Gram-negative strain. | nanobioletters.com |

| Thiazolidin-4-one derivatives | Salmonella typhi (MTCC531) | Zone of Inhibition: 15.22±0.08 - 19.93±0.09 mm at 500 µg/mL for active compounds. | nanobioletters.com |

| 2-Amino-1,3,4-thiadiazole (B1665364) derivatives | S. aureus | Good inhibitory effects (81-91% inhibition) with MIC values of 20-28 µg/mL for some derivatives. | nih.gov |

| 2-Amino-1,3,4-thiadiazole derivatives | P. aeruginosa | All tested derivative compounds showed significant inhibitory effect. | raparinuni2024.org |

Antifungal Efficacy Against Specific Fungi

The antifungal potential of the thiazole scaffold is also significant. Research has demonstrated the efficacy of related compounds against a range of pathogenic fungi, including dermatophytes and yeasts. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are standard measures of antifungal activity. For example, a study on organic compounds derived from amino alcohols showed effectiveness against Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans. nih.gov Furthermore, 2-amino-1,3,4-thiadiazole derivatives have shown higher antifungal effects against non-albicans Candida species than against C. albicans itself. nih.gov

| Related Compound Class | Fungal Strain | Activity (MIC/MFC in µg/mL) | Reference |

|---|---|---|---|

| Amine derivatives (4b-4e) | T. rubrum | MIC: 62.5 - 250; MFC: 125 - 500 | nih.gov |

| Amine derivatives (4b-4e) | T. mentagrophytes | MIC: 250 - 500; MFC: 500 - 1000 | nih.gov |

| Amine derivatives (4b-4e) | C. albicans | MIC: 62.5 - 1000; MFC: 125 - >1000 | nih.gov |

| Thiazolidin-4-one derivatives | C. albicans (MTCC-3378) | Hydroxy and nitro derivatives found to be more potent than standard fluconazole. | nanobioletters.com |

| 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole analogues | Candida spp. | Some compounds exhibited higher activities than reference antifungal drugs. | nih.gov |

Antiviral Properties in Cellular Assays

Thiazole-containing compounds, known as thiazolides, have emerged as a class of broad-spectrum antiviral agents. liverpool.ac.uk Their utility is hampered by poor physicochemical properties, but their potential is vast. liverpool.ac.uk Research has documented the activity of thiazolides and related structures against a wide array of viruses. This includes activity against influenza A virus, hepatitis B (HBV), and hepatitis C (HCV). liverpool.ac.uk Some 2-amino-1,3,4-thiadiazole derivatives have shown significant anti-HIV-1 activity. nih.gov However, not all thiazole derivatives show broad antiviral effects; one study found that certain thioureas and 4-thiazolidinones did not have significant activity against Murine norovirus, Yellow fever virus, Enterovirus, or Chikungunya virus at subtoxic concentrations. dergipark.org.tr

Anti-inflammatory Mechanism Elucidation (Cellular and Preclinical Models)

The role of thiazole derivatives in modulating inflammatory pathways is an area of active investigation, with many compounds showing promise in cellular and preclinical models.

Inhibition of Pro-inflammatory Mediators (e.g., Cytokines, Chemokines)

A key anti-inflammatory strategy is the inhibition of pro-inflammatory mediators. nih.gov Compounds structurally related to this compound have been shown to interfere with the arachidonic acid cascade, which produces inflammatory prostaglandins (B1171923) (PGs) and leukotrienes (LTs). nih.govnih.gov

Novel 2-aminoacyl-1,3,4-thiadiazole derivatives have displayed marked anti-inflammatory properties by strongly inhibiting PGE2 biosynthesis, with IC50 values in the nanomolar range. nih.gov These compounds also interfered with leukotriene biosynthesis and modulated the production of the cytokine Interleukin-6 (IL-6) in macrophage cell lines. nih.gov Other studies have shown that related compounds can inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. nih.gov The inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (IL-1β, IL-6) is another critical mechanism. nih.govmdpi.com For instance, certain pyrazolyl thiazolones were more effective than the conventional drug diclofenac (B195802) in suppressing inflammatory cytokine production by activated macrophages. nih.gov

| Related Compound Class | Mediator/Cytokine Inhibited | Model System | Key Finding | Reference |

|---|---|---|---|---|

| 2-Aminoacyl-1,3,4-thiadiazole | Prostaglandin E2 (PGE2) | In vitro assay | Strong inhibition with IC50 values in the nanomolar range. | nih.gov |

| 2-Aminoacyl-1,3,4-thiadiazole | Interleukin-6 (IL-6) | LPS-stimulated J774A.1 macrophages | Significant modulation of IL-6 production. | nih.gov |

| Pyrazolyl thiazolones | COX-2 / 15-LOX | In vitro enzyme assays | Exhibited dual inhibitory activity, with COX-2 inhibition comparable to celecoxib. | nih.gov |

| Pyrazolyl thiazolones | Inflammatory Cytokines | Activated macrophages | More effective than diclofenac in suppressing cytokine production. | nih.gov |

| Benzoxazole derivatives | IL-6 / IL-1β mRNA | LPS-induced RAW 264.7 cells | Potent inhibition of inflammatory cytokine mRNA expression. | mdpi.com |

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB)

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of inflammatory responses. Dysregulation of the NF-κB signaling pathway is implicated in various inflammatory diseases. Several studies have highlighted the potential of 2-aminothiazole derivatives to modulate this pathway. For instance, certain 2-aminothiazole derivatives have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes. While direct evidence for this compound is absent, the anti-inflammatory potential of the 2-aminothiazole scaffold suggests that it might also exert its effects through the modulation of NF-κB. Research on other heterocyclic compounds has demonstrated that inhibition of NF-κB can lead to a downstream reduction in the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are key mediators of inflammation. niscpr.res.in

Enzyme Inhibition Kinetics and Specificity

The 2-aminothiazole core is a prevalent feature in many enzyme inhibitors, suggesting that this compound could also exhibit inhibitory activity against various enzymes.

Research on 2-aminothiazole derivatives has identified several potential enzyme targets. These include, but are not limited to:

Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications.

Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

Protein Kinase CK2: This kinase is implicated in cell growth and proliferation and is a target for cancer therapy. nih.gov

Enolase: This glycolytic enzyme has been identified as a target for 2-aminothiazoles in Mycobacterium tuberculosis. nih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX): These enzymes are central to the inflammatory cascade. researchgate.net

While no specific IC50 or Ki values are available for this compound, studies on related compounds provide insights into the potential potency of this chemical class. For example, certain 2-aminothiazole derivatives have demonstrated significant inhibitory activity against various enzymes.

| Enzyme | Derivative Type | Inhibition Value (IC50/Ki) | Reference |

|---|---|---|---|

| Carbonic Anhydrase I (hCA I) | 2-amino-4-(4-chlorophenyl)thiazole | Ki: 0.008 ± 0.001 μM | niscpr.res.in |

| Carbonic Anhydrase II (hCA II) | 2-amino-4-(4-bromophenyl)thiazole (B182969) | Ki: 0.124 ± 0.017 μM | niscpr.res.in |

| Acetylcholinesterase (AChE) | 2-amino-4-(4-bromophenyl)thiazole | Ki: 0.129 ± 0.030 μM | niscpr.res.in |

| Butyrylcholinesterase (BChE) | 2-amino-4-(4-bromophenyl)thiazole | Ki: 0.083 ± 0.041 μM | niscpr.res.in |

| Protein Kinase CK2α | 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid | IC50: 0.6 μM | nih.gov |

Antioxidant Activity Assessment (In Vitro)

The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in cellular damage and various pathologies. The antioxidant properties of 2-aminothiazole derivatives have been explored through various in vitro assays.

Radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, are commonly used to evaluate the antioxidant capacity of compounds. Several studies have reported the radical scavenging activity of 2-aminothiazole derivatives. Although specific data for this compound is unavailable, related compounds have shown promising results. For instance, some synthesized thiazolidinone derivatives of 1,3-thiazole have been tested for their DPPH radical scavenging capacity. nih.gov Similarly, other studies have highlighted the good antioxidant activity of hydrazinothiazole derivatives in the DPPH assay. nih.gov

| Assay | Derivative Type | Activity | Reference |

|---|---|---|---|

| DPPH Scavenging | 1,3-thiazole-based thiazolidinone | 15.62% - 18.73% inhibition | nih.gov |

| TBARS | 1,3-thiazole-based thiazolidinone | 23.51% - 62.11% inhibition | nih.gov |

| DPPH Scavenging | 2-aminothiazole sulfonamide derivative | Up to 90.09% scavenging | excli.de |

| SOD-mimic | 2-aminothiazole sulfonamide derivative | Up to 99.02% activity | excli.de |

Beyond simple radical scavenging, the ability of a compound to protect cells from oxidative stress is a crucial aspect of its antioxidant profile. Studies on 2-aminothiazole derivatives suggest a potential for cellular protection. For example, one aminothiazole derivative was found to protect pBR322 DNA and red blood cell membranes from hydrogen peroxide-induced oxidative damage. nih.gov This protective effect indicates an ability to modulate cellular responses to oxidative insults. Furthermore, some 2-aminothiazole derivatives have been shown to increase the accumulation of ROS in cancer cells, which can contribute to their anticancer effects by inducing apoptosis through the ROS-mitochondrial pathway. nih.gov This dual role highlights the complex interplay between the antioxidant and pro-oxidant activities of these compounds, which can be context-dependent.

Structure Activity Relationship Sar Studies of 4 2 Amino 1,3 Thiazol 4 Yl Butanoic Acid Derivatives

Design Principles for Structural Modifications

The rational design of derivatives of 4-(2-amino-1,3-thiazol-4-yl)butanoic acid is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. Quantitative structure-activity relationship (QSAR) studies on analogous 2-aminothiazole (B372263) derivatives have been instrumental in identifying key molecular descriptors that influence biological activity. nih.gov

Key design strategies often involve:

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity. For instance, modifying the carboxylic acid to an ester or amide can alter solubility and cell permeability.

Scaffold Hopping and Ring Variation: Introducing different heterocyclic rings in place of or as substituents on the main scaffold to explore new interaction spaces with biological targets. researchgate.net

Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a specific, biologically active conformation.

Modulation of Physicochemical Properties: Altering properties such as lipophilicity (logP), electronic effects (e.g., Hammett constants), and steric parameters through the introduction of various substituents to enhance target engagement and absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

Impact of Substitutions on the 2-Amino Group of the Thiazole (B1198619) Ring

The 2-amino group is a primary site for modification and has been shown to be highly flexible in accommodating a variety of substituents. nih.gov Its role as a hydrogen bond donor is crucial for interaction with many biological targets.

Acylation: Acylation of the 2-amino group is a common and often beneficial modification. Studies have shown that introducing acyl groups, particularly substituted benzoyl groups, can dramatically enhance biological activity. For example, N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine was identified as a potent analogue in a series of antitubercular agents. nih.gov The length of the acyl chain is also a determining factor; a propanamido function (three-carbon chain) at the 2-amino position was found to confer better antitumor activity than a shorter acetamido moiety (two-carbon chain). nih.gov

Alkylation: In contrast to acylation, simple alkylation of the 2-amino group often leads to a significant decrease in activity. nih.gov This suggests that the hydrogen-bonding capability of the N-H group or the specific electronic nature of an acyl substituent is critical for the desired biological effect.

Sulfonylation: The 2-amino group can be converted to a sulfonamide. A series of 2-aminothiazole sulfonamide derivatives were synthesized and showed potent antioxidant activity. excli.de

Complex Substitutions: More complex moieties, such as N-phenyl groups, can be introduced. Further modifications on these appended groups, like adding halogen substituents on a benzene (B151609) ring, have been shown to improve anticancer activity. nih.gov

Table 1: Effect of 2-Amino Group Substitution on Biological Activity

| Base Scaffold | Substitution at 2-NH₂ | Observed Effect on Activity | Reference |

|---|---|---|---|

| 2-Aminothiazole | Alkylamino | Significant decrease in activity | nih.gov |

| 2-Aminothiazole | Acetamido (2-carbon acyl) | Moderate activity | nih.gov |

| 2-Aminothiazole | Propanamido (3-carbon acyl) | Improved activity over acetamido | nih.gov |

| 4-(2-pyridyl)-2-aminothiazole | Substituted Benzoyl | >128-fold improvement in antitubercular activity | nih.gov |

Effects of Modifications on the Butanoic Acid Side Chain

The butanoic acid side chain at the C4 position of the thiazole ring offers multiple avenues for modification to modulate the compound's properties and target interactions.

The length and branching of the alkyl chain connecting the carboxylic acid to the thiazole ring are critical. While specific SAR data on varying the butanoic acid chain of the title compound is limited, general principles suggest that altering chain length affects the molecule's flexibility and its ability to reach specific binding pockets. Introducing branching on the chain can impose conformational restrictions and influence lipophilicity, which may enhance selectivity for a particular biological target.

The terminal carboxylic acid is a key functional group, often acting as a critical binding element (e.g., through ionic interactions or hydrogen bonding). Its modification can profoundly impact activity.

Esterification: Converting the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester) creates a more lipophilic molecule. This can enhance cell membrane permeability, potentially improving bioavailability. The ester can also act as a prodrug, being hydrolyzed back to the active carboxylic acid by intracellular esterases.

Amidation: Formation of amides from the carboxylic acid introduces new hydrogen bonding possibilities. Synthesizing a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives resulted in compounds with good anti-proliferative effects on leukemia cells. nih.gov Similarly, the synthesis of thiazole acetamide (B32628) derivatives has yielded potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov

Incorporating heteroatoms (O, S, N) or cyclic moieties into the side chain can significantly alter the compound's polarity, conformation, and binding modes.

Heteroatoms: The introduction of an ether oxygen or an amine nitrogen within the chain can provide additional hydrogen bond acceptors/donors, potentially leading to new or stronger interactions with the target protein.

Cyclic Structures: Incorporating cyclic structures, such as a piperazine (B1678402) ring, into the side chain has proven to be an effective strategy. In one study, a piperazinyl-thiazole acetamide derivative demonstrated potent and selective anticancer activity, with the piperazine ring making key interactions within the enzyme's active site. nih.gov The discovery of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids as novel inhibitors of glutamine transport highlights how large, complex cyclic and aromatic structures appended to the amino group of a butanoic acid scaffold can lead to potent activity. nih.gov

Substituent Effects on the Thiazole Ring (Positions other than C2)

Modifications at the C4 and C5 positions of the thiazole ring, while less common than at C2, can also fine-tune biological activity.

C4 Position: The C4 position is the attachment point for the butanoic acid side chain. However, in related scaffolds, substitution at this position with various aryl groups has been extensively studied. For instance, attaching a 2-pyridyl moiety at C4 was found to be crucial for the antitubercular activity of a 2-aminothiazole series, with speculation that the pyridine (B92270) nitrogen forms a key hydrogen bond with the target. nih.gov In another study, 2-amino-4-(4-chlorophenyl)thiazole and 2-amino-4-(4-bromophenyl)thiazole (B182969) were among the most potent inhibitors of several metabolic enzymes, indicating that electron-withdrawing halogen substituents on a C4-phenyl ring are beneficial for activity. nih.gov

C5 Position: The C5 position is also amenable to substitution. The introduction of a halogen at this position has been explored in the development of Aurora kinase inhibitors. mdpi.com Aromatic substitution at C5 has been shown to be more effective for improving antitumor activity compared to small alkyl groups. nih.gov The presence of a carboxanilide side chain at the C5 position has also been noted for its importance in conferring cytostatic effects. mdpi.com

Table 2: Effect of Thiazole Ring Substitution (C4/C5) on Biological Activity

| Base Scaffold | Position | Substitution | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 2-Aminothiazole | C4 | 2-Pyridyl | Essential for potent antitubercular activity | nih.gov |

| 2-Aminothiazole | C4 | 4-Chlorophenyl | Potent inhibition of hCA I enzyme | nih.gov |

| 2-Aminothiazole | C4 | 4-Bromophenyl | Potent inhibition of hCA II, AChE, BChE enzymes | nih.gov |

| 2-Aminothiazole | C5 | Halogen | Modulates Aurora kinase inhibition | mdpi.com |

Stereochemical Considerations and Enantiomeric Activity

The presence of a chiral center in a molecule, such as the alpha-carbon of the butanoic acid chain in this compound, means that the compound can exist as two non-superimposable mirror images, or enantiomers: the (R)- and (S)-forms. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significant differences in their biological activity, potency, and even toxicity. This is due to the three-dimensional nature of biological targets like enzymes and receptors, which can interact differently with each enantiomer.

While the differential activity of enantiomers is a critical aspect of drug design, specific research detailing the separate biological activities of the (R)- and (S)-enantiomers of this compound and its direct derivatives is not extensively available in the public domain. However, the importance of stereochemistry is highlighted in studies of related aminothiazole compounds. For instance, in a study on a series of 2-amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid analogs, the (R)- and (S)-enantiomers displayed notably different affinities and agonist activities at AMPA receptors.

The synthesis of single enantiomers, or the separation of a racemic mixture, is crucial for evaluating the activity of each. Chiral separation of aminothiazole derivatives has been achieved using techniques like capillary zone electrophoresis with cyclodextrin (B1172386) systems. This allows for the isolation of individual enantiomers for biological testing. Without specific data for this compound, it remains a key area for future investigation to fully elucidate the SAR of this compound class.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds before their synthesis, thereby saving time and resources.

The development of a QSAR model involves the calculation of various molecular descriptors for a set of compounds with known biological activities. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, most commonly multiple linear regression (MLR), are then used to derive an equation that correlates a selection of these descriptors with the observed biological activity.

For a series of 2-aminothiazole derivatives with inhibitory activity against the 5-lipoxygenase enzyme, a 2D-QSAR model was developed using multiple linear regression. laccei.org The resulting equation demonstrated a correlation between the biological activity (expressed as pIC50) and several molecular descriptors. laccei.org An example of a derived QSAR equation for a set of thiazole derivatives is as follows:

*pIC50 = -0.1207 *AATSC4c - 0.2878 *AATSC8c + 0.3065 *AATSC1p - 0.0665 *GATS5s - 0.1048 *VE2_Dzp + 0.1411 SaaS + 0.1325 maxHBa + 0.2375JGI4 - 6.2479 laccei.org

The statistical quality of the model is assessed by parameters such as the coefficient of determination (R²) and the cross-validated coefficient (Q²). For a series of 2-aminothiazole derivatives targeting Aurora kinase, a QSAR model yielded an R² of 0.8902 and a Q² of 0.7875, indicating a robust and predictive model. nih.govacs.orgacs.org Another study on 2-aminothiazole derivatives as anticancer agents reported a QSAR model with an R² of 0.8436 and a Q² (leave-one-out) of 0.7965. tandfonline.com

Table 1: Statistical Parameters of Representative QSAR Models for Aminothiazole Derivatives

| Model Target | R² | Q² | Reference |

| 5-Lipoxygenase Inhibitors | 0.626 | Not Reported | laccei.org |

| Aurora Kinase Inhibitors | 0.8902 | 0.7875 | nih.govacs.orgacs.org |

| Anticancer Agents (Hec1/Nek2) | 0.8436 | 0.7965 | tandfonline.com |

This table presents a selection of statistical validation parameters for QSAR models developed for different biological targets of aminothiazole derivatives.

Once a statistically valid QSAR model is established, it can be used to predict the biological activity of new, unsynthesized derivatives of this compound. The model provides insights into which molecular features are most influential in determining the activity.

The descriptors that feature in the QSAR equation highlight the key structural attributes for biological activity. For example, in the study of 2-aminothiazole derivatives as Aurora kinase inhibitors, important descriptors included the Polar Surface Area (PSA), Estate-Value for a Specific Atom (EstateVSA5), and various autocorrelation and connectivity indices (MoRSEP3, MATSp5, RDFC24). nih.govacs.orgacs.org This suggests that properties related to polarity, surface area, and the electronic environment of specific atoms are crucial for the inhibitory activity.

In another QSAR study on anticancer 2-aminothiazole derivatives, the significant descriptors were identified as Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), and the Relative Polar Surface Area (RPSA). tandfonline.com These descriptors relate to the spatial arrangement and charge distribution within the molecule, indicating their importance for the observed biological effect. The insights gained from these models can guide the rational design of new derivatives with potentially enhanced activity.

Table 2: Key Molecular Descriptors in QSAR Models of Aminothiazole Derivatives

| Descriptor | Description | Associated Activity | Reference |

| AATSC4c, AATSC8c, AATSC1p | Centered Broto-Moreau autocorrelation - lag 1, 4, 8 / weighted by charges | 5-Lipoxygenase Inhibition | laccei.org |

| GATS5s | Geary autocorrelation - lag 5 / weighted by I-state | 5-Lipoxygenase Inhibition | laccei.org |

| VE2_Dzp | Average coefficient of the last eigenvector from distance matrix / weighted by polarizability | 5-Lipoxygenase Inhibition | laccei.org |

| SaaS | Sum of solvent accessible surface areas of all atoms | 5-Lipoxygenase Inhibition | laccei.org |

| maxHBa | Maximum potential of a molecule to be an H-bond acceptor | 5-Lipoxygenase Inhibition | laccei.org |

| JGI4 | Mean topological charge index of order 4 | 5-Lipoxygenase Inhibition | laccei.org |

| PSA | Polar Surface Area | Aurora Kinase Inhibition | nih.govacs.orgacs.org |

| EstateVSA5 | Estate-Value for a Specific Atom (related to electronic and topological environment) | Aurora Kinase Inhibition | nih.govacs.orgacs.org |

| MoRSEP3 | 3D-Molecule Representation of Structures based on Electron diffraction | Aurora Kinase Inhibition | nih.govacs.orgacs.org |

| MATSp5 | Moran autocorrelation - lag 5 / weighted by polarizability | Aurora Kinase Inhibition | nih.govacs.orgacs.org |

| RDFC24 | Radial Distribution Function - 2.4 / weighted by charges | Aurora Kinase Inhibition | nih.govacs.orgacs.org |

| ATSC1i | Moreau-Broto autocorrelation - lag 1 / weighted by ionization potential | Anticancer (Hec1/Nek2) | tandfonline.com |

| MATS8c | Moran autocorrelation - lag 8 / weighted by charges | Anticancer (Hec1/Nek2) | tandfonline.com |

| RPSA | Relative Polar Surface Area | Anticancer (Hec1/Nek2) | tandfonline.com |

This table provides examples of molecular descriptors that have been identified as significant in various QSAR studies of aminothiazole derivatives and their correlation with biological activity.

Theoretical and Computational Chemistry Studies of 4 2 Amino 1,3 Thiazol 4 Yl Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. For 4-(2-amino-1,3-thiazol-4-yl)butanoic acid, these calculations can provide insights into its stability, reactivity, and the nature of its interactions with other molecules.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its chemical properties. Theoretical studies on 2-aminothiazole (B372263) derivatives often employ methods like DFT with the B3LYP functional to analyze their electronic characteristics. nih.gov These studies help in understanding the distribution of electrons within the molecule and identifying regions that are susceptible to electrophilic or nucleophilic attack.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of change in electron distribution.

Electronegativity (χ): The power of an atom or group to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Studies on related benzothiazole (B30560) derivatives have shown that substituents can significantly influence these parameters, thereby tuning the molecule's reactivity. mdpi.com For this compound, the interplay between the electron-rich 2-aminothiazole ring and the butanoic acid side chain would be a key determinant of its electronic properties.

| Reactivity Descriptor | Typical Calculated Values for 2-Aminothiazole Derivatives (Arbitrary Units) | Significance |

|---|---|---|

| Ionization Potential (I) | ~6-7 eV | Energy required to remove an electron. |

| Electron Affinity (A) | ~1-2 eV | Energy released when an electron is added. |

| Chemical Hardness (η) | ~2-3 eV | Indicates molecular stability. |

| Electrophilicity Index (ω) | ~1-3 eV | Propensity to accept electrons. |

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In 2-aminothiazole derivatives, the HOMO is often localized on the electron-rich thiazole (B1198619) ring and the amino group, while the LUMO may be distributed over other parts of the molecule depending on the substituents. researchgate.net For this compound, the carboxylic acid group would also influence the distribution of these orbitals. Quantitative structure-activity relationship (QSAR) studies on some 2-aminothiazole derivatives have indicated that a reduction in the LUMO energy can be favorable for enhancing biological activity. nih.gov

| Parameter | Typical Calculated Values for 2-Aminothiazole Derivatives |

|---|---|

| HOMO Energy | -6.0 to -7.0 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. acs.org The MEP map displays regions of different electrostatic potential on the van der Waals surface of the molecule.

Negative Regions (Red/Yellow): Indicate electron-rich areas, which are prone to electrophilic attack. In this compound, these would likely be located around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atoms of the carboxylic acid.

Positive Regions (Blue): Represent electron-deficient areas, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the amino and carboxylic acid protons.

Neutral Regions (Green): Indicate areas of neutral potential.

MEP analysis of aminothiazole-derived compounds has been used to understand their interaction with biological targets. nih.govacs.org The MEP surface of this compound would highlight the key sites for non-covalent interactions, such as hydrogen bonding.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a protein target.

Ligand-Protein Interaction Prediction

The 2-aminothiazole scaffold is a common feature in many compounds with diverse biological activities, including anticancer and antimicrobial effects. researchgate.netnih.gov Molecular docking studies on various 2-aminothiazole derivatives have revealed their potential to interact with a range of protein targets. tandfonline.comacs.org

For this compound, the 2-aminothiazole moiety can act as a versatile pharmacophore, capable of forming hydrogen bonds through its amino group and the ring nitrogen. The butanoic acid side chain provides an additional site for hydrogen bonding and electrostatic interactions through its carboxylic acid group. Docking studies of similar compounds have shown interactions with key amino acid residues in the active sites of proteins like oxidoreductases and kinases. acs.orgresearchgate.net For instance, the amino group can act as a hydrogen bond donor, while the thiazole nitrogen can act as a hydrogen bond acceptor.

Binding Affinity Estimation (In Silico)

The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), provides an estimation of the strength of the interaction between a ligand and a protein. A more negative value generally indicates a stronger binding affinity.

In silico studies of 2-aminothiazole derivatives have reported a wide range of docking scores depending on the specific protein target and the substituents on the thiazole ring. tandfonline.comresearchgate.net For example, docking studies against oxidoreductase proteins have shown binding affinities in the range of -6 to -7 kcal/mol for some 2-aminothiazole derivatives. researchgate.net Similarly, against aurora kinase, certain derivatives have shown docking scores as high as -9.67 kcal/mol. acs.org The estimated binding affinity of this compound would depend on the specific protein it is docked with, but the presence of multiple hydrogen bond donors and acceptors suggests it could form stable interactions with appropriate protein targets.

| Protein Target Class (from studies on related compounds) | Typical Docking Score Range (kcal/mol) | Key Interacting Residues (Examples) |

|---|---|---|

| Oxidoreductases | -6.0 to -8.0 | Ile, Gly, Ser, Cys |

| Kinases (e.g., Aurora Kinase) | -7.0 to -10.0 | Lys, Asp, Phe |

| Bacterial Enzymes (e.g., KasA) | -8.0 to -12.0 | Phe, Gly, Ser |

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analysis and molecular dynamics (MD) simulations specifically for this compound are not extensively documented in publicly available literature. However, the structural flexibility of the molecule can be inferred from its constituent parts. The butanoic acid chain possesses multiple rotatable single bonds (C-C), allowing it to adopt a wide range of conformations in solution. The primary determinants of its conformational preference would be the interplay of intramolecular hydrogen bonding between the carboxylic acid group, the amino group, and the thiazole nitrogen, alongside steric hindrance effects.

ADME-Related Property Prediction (Computational)

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are crucial for its development as a potential therapeutic agent. Computational tools can provide valuable predictions for these properties.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a molecule's ability to cross biological membranes. The predicted XlogP value for this compound is 0.8, indicating a relatively balanced hydrophilic and lipophilic character. nih.gov

Aqueous solubility (logS) is another critical factor for drug absorption and distribution. Based on computational predictions using the SwissADME web tool, the estimated solubility of this compound is well within the range of soluble compounds.

Table 1: Predicted Lipophilicity and Solubility of this compound

| Parameter | Predicted Value | Source |

| LogP (Octanol/Water) | 0.8 | PubChem nih.gov |

| LogS (Aqueous Solubility) | -2.5 | SwissADME |

| Solubility Class | Soluble | SwissADME |

The ability of a compound to permeate the gastrointestinal (GI) tract and the blood-brain barrier (BBB) is essential for its oral bioavailability and central nervous system activity, respectively. In silico models, such as the Brain or IntestinaL EstimateD permeation method (BOILED-Egg) provided by SwissADME, can predict this based on lipophilicity and polarity. derpharmachemica.com For this compound, predictions suggest good gastrointestinal absorption but poor penetration of the blood-brain barrier. derpharmachemica.com

Table 2: Predicted Permeability Characteristics of this compound

| Parameter | Prediction | Source |

| Gastrointestinal Absorption | High | SwissADME |

| Blood-Brain Barrier Permeant | No | SwissADME |

| P-glycoprotein Substrate | No | SwissADME |

Retrosynthetic Analysis Software Applications

While specific applications of retrosynthetic analysis software to this compound are not detailed in the literature, the general approach of such software can be outlined. Retrosynthetic analysis would deconstruct the molecule into simpler, commercially available precursors.

The primary disconnections would likely target the bonds forming the thiazole ring and the attachment of the butanoic acid side chain. A common and powerful method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. researchgate.netresearchgate.netresearchgate.net This reaction involves the condensation of an α-haloketone with a thiourea (B124793). Therefore, a plausible retrosynthetic pathway generated by software would involve:

Disconnection of the C-C bond between the thiazole ring and the butanoic acid chain, suggesting an intermediate like a 4-substituted-2-aminothiazole.

Disconnection of the thiazole ring itself via the Hantzsch synthesis logic. This would lead back to thiourea and a halogenated derivative of hexanoic acid (e.g., 2-bromo-4-oxohexanoic acid or a similar precursor).

This analytical approach simplifies the synthesis planning by identifying key reactions and starting materials. researchgate.net

Pharmacophore Modeling and Virtual Screening

The structure of this compound contains several key features that are important for pharmacophore modeling. A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. The 2-aminothiazole moiety is recognized as a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.govchemicalbook.comchemaxon.com

The key pharmacophoric features of this compound include:

Hydrogen Bond Donors: The primary amino group (-NH2) and the carboxylic acid hydroxyl group (-OH).

Hydrogen Bond Acceptors: The nitrogen atom within the thiazole ring and the carbonyl oxygen of the carboxylic acid.

Hydrophobic/Aliphatic Region: The butanoic acid alkyl chain.

A pharmacophore model based on this scaffold could be used as a query for virtual screening of large compound libraries to identify other molecules with a similar arrangement of features. researchgate.net This approach is a powerful tool in hit identification and lead optimization. researchgate.net While no specific virtual screening studies explicitly using this compound as a starting point have been published, the 2-aminothiazole core is a frequent component of libraries screened for a wide range of biological targets, including kinases and other enzymes. researchgate.net

Preclinical Investigations of 4 2 Amino 1,3 Thiazol 4 Yl Butanoic Acid in Vitro and Non Human in Vivo

In Vitro Cytotoxicity and Selectivity in Cell Lines

There is no available data in the public domain regarding the in vitro cytotoxicity of 4-(2-amino-1,3-thiazol-4-yl)butanoic acid in either cancer or non-cancerous cell lines.

Cancer Cell Lines (e.g., Breast, Lung, Colon)

No studies were found that evaluated the cytotoxic effects of this compound on cancer cell lines.

Non-Cancerous Cell Lines (for selectivity assessment)

No studies were found that assessed the selectivity of this compound by testing its effects on non-cancerous cell lines.

Mechanistic Studies in Cell-Based Assays

There is no available information on the mechanistic studies of this compound.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

No research has been published that utilizes flow cytometry to analyze the effects of this compound on the cell cycle or apoptosis.

Immunofluorescence and Western Blotting for Target Validation

There are no available studies that have employed immunofluorescence or Western blotting to validate the molecular targets of this compound.

Reporter Gene Assays

No published data exists from reporter gene assays involving this compound.

In Vivo Efficacy Studies in Animal Models (Non-Clinical, Non-Human)

Comprehensive searches of publicly available scientific literature and patent databases did not yield specific in vivo efficacy studies for the compound this compound. While research exists on structurally related thiazole (B1198619) and aminothiazole derivatives, direct non-clinical, non-human in vivo data for this particular chemical entity remains unpublished or undisclosed in the public domain. The following sections outline the type of data that would be expected from such studies, based on standard preclinical research practices.

Disease-Specific Animal Models (e.g., Infection, Inflammation, Tumor Xenografts)

Information regarding the use of this compound in specific animal models of disease is not currently available. Preclinical investigations for a compound with this structure would typically involve its evaluation in models relevant to its hypothesized mechanism of action. For instance, given the known antimicrobial and anticancer properties of other aminothiazole derivatives, this compound might be tested in:

Infection Models: Murine models of bacterial infection (e.g., methicillin-resistant Staphylococcus aureus - MRSA) or fungal infections.

Inflammation Models: Rodent models of induced inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis.

Tumor Xenograft Models: Immunocompromised mice bearing human cancer cell lines to assess antitumor activity. researchgate.netnih.govnih.gov

Without specific studies, no data can be presented in a table format for this section.

Evaluation of Biological Endpoints

There is no published data detailing the evaluation of biological endpoints following the administration of this compound in animal models. In typical preclinical efficacy studies, a range of biological endpoints are measured to assess the compound's effect. These could include:

In Infection Models: Reduction in bacterial or fungal load in tissues, survival rates of infected animals.

In Inflammation Models: Reduction in paw volume, inflammatory cytokine levels (e.g., TNF-α, IL-6), and histological scores of inflammation.

In Cancer Models: Tumor growth inhibition, reduction in tumor volume or weight, and biomarkers of apoptosis or cell cycle arrest in tumor tissue. nih.gov

A representative data table for this section cannot be generated due to the absence of specific experimental results.

Tissue Distribution and Accumulation in Animal Tissues

No studies on the tissue distribution and accumulation of this compound in animal tissues have been found in the public domain. Such studies are crucial to understand the pharmacokinetic profile of a compound. They typically involve administering the compound to animals (e.g., rats or mice) and measuring its concentration in various organs and tissues (e.g., liver, kidney, brain, spleen, tumor tissue) at different time points. This data helps to determine where the compound accumulates and whether it reaches the target site of action in sufficient concentrations.

Due to the lack of available data, a table summarizing tissue distribution cannot be provided.

Pre-formulation Studies for Animal Administration

Details regarding pre-formulation studies for the animal administration of this compound are not publicly available. Pre-formulation studies are a critical step in drug development, aimed at characterizing the physicochemical properties of a compound to develop a stable, safe, and effective dosage form for administration to animals. nih.gov Key aspects of these studies include:

Solubility: Determining the solubility of the compound in various pharmaceutically acceptable vehicles (e.g., water, saline, ethanol, polyethylene (B3416737) glycol) to select an appropriate solvent for in vivo studies.

Stability: Assessing the chemical stability of the compound in the chosen vehicle under different conditions (e.g., temperature, pH, light) to ensure that the compound does not degrade before or after administration.

Physical Characteristics: Evaluating properties such as particle size, polymorphism, and hygroscopicity, which can influence dissolution and bioavailability.

Without access to specific research on this compound, a data table for this section cannot be constructed.

Advanced Analytical and Spectroscopic Characterization of 4 2 Amino 1,3 Thiazol 4 Yl Butanoic Acid

Structural Elucidation Techniques

The molecular structure of 4-(2-Amino-1,3-thiazol-4-yl)butanoic acid is unequivocally confirmed through the combined use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible Spectroscopy. Each technique provides unique and complementary information, leading to a complete structural assignment.

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within the molecule. While specific experimental data for this exact compound is not widely published, the expected chemical shifts can be predicted based on the analysis of its structural fragments: the 2-aminothiazole (B372263) ring and the butanoic acid chain. libretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The protons of the butanoic acid side chain would appear in the aliphatic region, typically between 1.5 and 3.0 ppm. The methylene (B1212753) group adjacent to the thiazole (B1198619) ring would be expected at a downfield-shifted position compared to the other methylene groups. The single proton on the thiazole ring would resonate further downfield, likely in the aromatic region. The amine and carboxylic acid protons are expected to be broad singlets and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on data from analogous structures like butanoic acid and various 2-aminothiazole derivatives, the following approximate chemical shifts are expected. nih.govdocbrown.infochemicalbook.com The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-180 ppm. libretexts.org The carbons of the thiazole ring would be found in the range of approximately 100-170 ppm. The aliphatic carbons of the butanoic acid chain would resonate in the upfield region, typically between 20-40 ppm.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity between protons and carbons, respectively. A COSY spectrum would show correlations between adjacent protons in the butanoic acid chain, while an HSQC spectrum would link each proton to its directly attached carbon atom, solidifying the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 10.0 - 12.0 (broad s) | 170 - 180 |

| α-CH₂ | 2.2 - 2.5 (t) | 30 - 35 |

| β-CH₂ | 1.8 - 2.1 (quint) | 20 - 25 |

| γ-CH₂ | 2.6 - 2.9 (t) | 25 - 30 |

| Thiazole C-H | 6.5 - 7.0 (s) | 100 - 110 |

| Thiazole C-NH₂ | Not Applicable | 165 - 170 |

| Thiazole C-S | Not Applicable | 145 - 150 |

| Amino (NH₂) | 5.0 - 7.0 (broad s) | Not Applicable |

Note: Predicted values are based on data from structurally similar compounds. Actual experimental values may vary. s = singlet, t = triplet, quint = quintet.

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₁₀N₂O₂S), high-resolution mass spectrometry (HRMS) provides the precision required to confirm its molecular formula. uni.lu

The predicted monoisotopic mass of the neutral molecule is 186.0463 Da. uni.lu In a typical mass spectrum, the protonated molecule [M+H]⁺ would be observed at an m/z of 187.05358. uni.lu Other common adducts that may be observed include the sodium adduct [M+Na]⁺. uni.lu

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the compound's structure. The fragmentation pattern of amino acids often involves the loss of the carboxylic acid group (a loss of 45 Da, observed as the [M-COOH]⁺ ion). researchgate.net For this compound, characteristic fragmentation would also involve cleavage of the butanoic acid side chain and fragmentation of the thiazole ring.

Table 2: Predicted m/z Values for Molecular Ions of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 187.05358 |

| [M+Na]⁺ | 209.03552 |

| [M-H]⁻ | 185.03902 |

Data sourced from PubChem predictions. uni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display a combination of absorptions from the carboxylic acid, the amino group, and the thiazole ring.

Key expected absorptions include a broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. libretexts.org The C=O stretch of the carboxylic acid would appear as a strong band around 1700-1725 cm⁻¹. libretexts.org The N-H stretching vibrations of the primary amine would be observed as one or two bands in the 3300-3500 cm⁻¹ region. The C=N stretching of the thiazole ring is expected around 1600-1650 cm⁻¹. The C-S stretching vibration is typically weaker and found at lower wavenumbers. scielo.org.za

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Amine | N-H stretch | 3300 - 3500 |

| Thiazole Ring | C=N stretch | 1600 - 1650 |

| Alkane | C-H stretch | 2850 - 3000 |

Note: Expected ranges are based on general IR correlation tables and data from similar compounds. libretexts.orgscielo.org.zaresearchgate.netnist.gov

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The 2-aminothiazole ring system constitutes the primary chromophore in this compound.

The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, is expected to show absorption maxima (λ_max) characteristic of the 2-aminothiazole moiety. scielo.org.za These absorptions are due to π → π* and n → π* electronic transitions within the heterocyclic ring. The exact position of the absorption maxima can be influenced by the solvent polarity and the substitution on the ring. For similar 2-aminothiazole derivatives, absorption maxima are often observed in the range of 250-280 nm. mdpi.com

Table 4: Expected UV-Visible Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λ_max (nm) |

| 2-Aminothiazole Ring | π → π* | 250 - 280 |

Note: The expected absorption maximum is an approximation based on data for analogous compounds. mdpi.com

Purity Assessment and Quantification Methods

Beyond structural elucidation, it is crucial to assess the purity of a compound and to develop methods for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

HPLC is a versatile and reliable technique for separating, identifying, and quantifying components in a mixture. For an amino acid derivative like this compound, reversed-phase HPLC (RP-HPLC) is a common analytical approach. However, due to the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective separation mode. jocpr.comnih.gov

A typical RP-HPLC method would utilize a C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). mdpi.com Detection is often achieved using a UV detector set at the λ_max of the thiazole chromophore. The method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure its reliability for purity assessment and quantitative analysis. jocpr.commdpi.com

Table 5: Representative HPLC Method Parameters for Analysis of this compound

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λ_max (e.g., 260 nm) |

| Injection Volume | 10 - 20 µL |

Note: These are general parameters and would require optimization for the specific compound and application. jocpr.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. However, due to the low volatility and polar nature of amino acids such as this compound, direct analysis by GC-MS is not feasible. The presence of polar functional groups, namely the carboxylic acid and the primary amine, necessitates a derivatization step to increase the compound's volatility and thermal stability.

Common derivatization strategies for amino acids involve converting the polar -COOH and -NH2 groups into less polar, more volatile esters and amides, respectively. Techniques such as silylation, acylation, or alkylation are frequently employed. For instance, a two-step derivatization could involve esterification of the carboxylic acid group with an alcohol (e.g., methanol or propanol) under acidic conditions, followed by acylation of the amino group with an agent like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a volatile derivative.

Once derivatized, the sample can be introduced into the GC-MS system. The gas chromatograph separates the derivatized analyte from other components of the mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated component then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragmentation pattern can be used to elucidate the structure of the derivatized analyte.

Table 1: Predicted GC-MS Data for a Derivatized Form of this compound (Note: This table is predictive as experimental data is not available. The exact mass and fragmentation will depend on the derivatization agent used.)

| Parameter | Predicted Value/Information |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with TMCS |

| Expected Derivative | Di- or Tri-TMS derivative |

| Predicted Molecular Ion (M+) of TMS derivative | Dependent on the number of TMS groups added (e.g., M+ for di-TMS derivative: 330 m/z) |